molecular formula C20H19N3O6S B2637644 (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide CAS No. 1173481-91-8

(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide

Cat. No.: B2637644
CAS No.: 1173481-91-8
M. Wt: 429.45
InChI Key: LWFFDSPFRXMVSS-CSKARUKUSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C20H19N3O6S and its molecular weight is 429.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

The compound is instrumental in the synthesis of various heterocyclic compounds. For instance, 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide serves as a precursor for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, underscoring the versatility of these compounds in generating a range of heterocyclic structures (Elmagd et al., 2017). Similarly, the molecular structure of related compounds like methyl 2-(2-{1-[3-(3,5-di­methoxy­phenyl)-1,2,4-oxa­diazol-5-yl]-2-(di­methyl­amino)­vinyl­oxy}phenyl)-3-(di­methyl­amino)­acryl­ate has been characterized, revealing intricate intramolecular and intermolecular interactions (Chen et al., 2004).

Biological Applications

The structural motif of 1,3,4-oxadiazole and its derivatives is prominent in compounds with significant biological activities. For instance, derivatives like 1,3,4-Oxadiazole N-Mannich bases showcase potent antimicrobial and anti-proliferative activities, highlighting their potential in medical and pharmaceutical applications (Al-Wahaibi et al., 2021). In another context, the cytotoxicity evaluation of related compounds against cancerous liver cells emphasizes the relevance of this chemical class in developing new anti-liver cancer agents (Abolhasani et al., 2020).

Material Science Applications

In the domain of material science, derivatives of this compound class, such as those containing 1,3,4-oxadiazole moieties, have been used in the synthesis of novel, thermally stable polyimides and poly(amide-imide). These materials exhibit good solubility in polar and aprotic solvents and show promise in applications like the removal of Co(II) from aqueous solutions, indicating their potential utility in water treatment and purification processes (Mansoori et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

The synthesis of novel iridium(III) complexes bearing oxadiazol-substituted amide ligands, and their application in highly efficient green phosphorescent OLEDs with low efficiency roll-off, underscore the importance of 1,3,4-oxadiazole derivatives in advancing OLED technology. These compounds contribute to the development of efficient phosphors essential for high-performance OLEDs (Zhang et al., 2016).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-27-16-9-7-13(11-17(16)28-2)8-10-18(24)21-20-23-22-19(29-20)14-5-4-6-15(12-14)30(3,25)26/h4-12H,1-3H3,(H,21,23,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFFDSPFRXMVSS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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